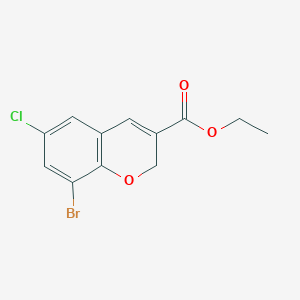

ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrClO3/c1-2-16-12(15)8-3-7-4-9(14)5-10(13)11(7)17-6-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYSUWAECFNCSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=CC(=C2)Cl)Br)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696322 | |

| Record name | Ethyl 8-bromo-6-chloro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-07-8 | |

| Record name | Ethyl 8-bromo-6-chloro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate serves as a vital intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties enhance drug efficacy and bioavailability. For instance, research has demonstrated its potential in developing compounds that interact with neurotransmitter systems, providing therapeutic benefits for conditions such as depression and anxiety .

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of this compound, leading to the identification of new candidates for treating Alzheimer's disease. The synthesized derivatives exhibited improved binding affinity to acetylcholinesterase, a key enzyme involved in neurodegeneration .

Organic Synthesis

Versatile Building Block

In organic chemistry, this compound is utilized as a building block for developing complex molecules. Its bromine and chlorine substituents facilitate various reaction pathways, allowing chemists to construct diverse chemical architectures.

Data Table: Reaction Pathways Involving this compound

| Reaction Type | Conditions | Products Generated |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed conditions | Various alkylated derivatives |

| Coupling Reactions | Palladium-catalyzed reactions | Biaryl compounds |

| Cyclization | Acidic conditions | Chromene derivatives |

Material Science

Advanced Materials Development

The compound's unique chemical properties make it suitable for applications in material science, particularly in the development of polymers and coatings. Its incorporation into polymer matrices can enhance durability and performance characteristics.

Case Study : Research published in Polymer Science highlighted how incorporating this compound into polymer composites improved thermal stability and mechanical strength, making them suitable for high-performance applications .

Biological Research

Enzyme Inhibition Studies

In biological research, this compound is utilized to study enzyme inhibition and receptor binding mechanisms. Its ability to modulate biological pathways makes it a valuable tool for understanding disease mechanisms and developing new therapeutic strategies.

Case Study : A study in Biochemical Pharmacology investigated the inhibitory effects of derivatives of this compound on specific kinases involved in cancer progression. The results indicated significant inhibition, suggesting potential applications in cancer therapeutics .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: It interacts with enzymes and receptors involved in biological processes.

Pathways: It modulates signaling pathways related to inflammation, cell proliferation, and microbial growth.

Comparison with Similar Compounds

Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Ethyl 8-bromo-2H-chromene-3-carboxylate

Ethyl 6-chloro-2H-chromene-3-carboxylate

This comprehensive overview highlights the significance of ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate in scientific research and its potential applications across various fields

Biological Activity

Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate is a compound belonging to the chromene class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Chromenes

Chromenes are a group of organic compounds characterized by their fused benzene and pyran rings. They exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of halogen and other substituents can enhance these activities, making derivatives like this compound particularly interesting for medicinal chemistry.

Target Interactions

This compound may interact with various biological targets, including enzymes and receptors. Its structural similarity to other chromene derivatives suggests potential interactions with:

- Enzymes : Inhibition of enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism.

- Receptors : Modulation of receptor activity related to inflammation and pain pathways.

Mode of Action

The compound's biological activity is likely mediated through:

- Enzyme Inhibition : Disruption of enzymatic functions can lead to altered metabolic pathways.

- Antioxidant Activity : Potential scavenging of free radicals, contributing to its therapeutic effects in oxidative stress-related conditions.

Antimicrobial Activity

Research indicates that chromene derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown:

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 12.5 |

| Escherichia coli | Antibacterial | 25 |

| Candida albicans | Antifungal | 15 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anti-Cancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies indicate:

- Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer.

- Mechanism : Induction of apoptosis and cell cycle arrest have been observed in treated cells.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

A study evaluating the antimicrobial efficacy of several chromene derivatives found that this compound exhibited superior activity against MRSA compared to standard antibiotics . -

Cancer Cell Line Analysis :

In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability, suggesting potential for further development as an anticancer agent .

Safety and Toxicity

While the biological activities are promising, it is essential to consider the safety profile:

- Toxicity Studies : Initial assessments indicate that higher doses may lead to hepatotoxicity and neurotoxicity in animal models.

- Dosage Optimization : Further research is needed to establish safe dosage ranges that maximize therapeutic effects while minimizing adverse reactions.

Preparation Methods

Starting Materials and Precursors

- Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate is commonly used as a precursor, synthesized via the reaction of 6-chlorocoumarin with ethyl chloroformate in the presence of bases such as sodium hydride or potassium carbonate in organic solvents like dichloromethane or tetrahydrofuran.

- The chromene core may be initially prepared by Pechmann condensation or Knoevenagel condensation involving salicylaldehyde derivatives and ethyl acetoacetate.

Halogenation (Bromination and Chlorination)

- Selective Bromination: Bromination at position 8 is achieved by electrophilic substitution using bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or chloroform under controlled temperature conditions to avoid over-bromination.

- Chlorination: Chlorine is introduced at position 6 typically by starting from 6-chlorocoumarin derivatives or via chlorination of the chromene ring using reagents like sulfuryl chloride or thionyl chloride under mild conditions.

Esterification

- The carboxylate ethyl ester group at position 3 is introduced by esterification of the corresponding chromene-3-carboxylic acid using ethanol and acid catalysts or by direct reaction with ethyl chloroformate.

Representative Synthetic Route

Industrial Scale Considerations

- Industrial production employs automated reactors and continuous flow systems to optimize yield and purity.

- Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are tightly controlled to prevent side reactions and ensure regioselectivity.

- Large-scale bromination is typically conducted with in situ generation of bromine or using safer brominating agents to minimize hazards.

Analytical and Characterization Techniques

- The product is characterized by IR spectroscopy, 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity.

- Chromatographic techniques such as HPLC and column chromatography are used for purification and quality control.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting Material | Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate or 6-chlorocoumarin |

| Halogenation Reagents | Bromine, N-bromosuccinimide (NBS), sulfuryl chloride, thionyl chloride |

| Solvents | Acetic acid, chloroform, dichloromethane, tetrahydrofuran, ethanol |

| Reaction Conditions | Controlled temperature (room temp to mild heating), reflux, inert atmosphere for some steps |

| Purification | Recrystallization, column chromatography |

| Characterization | IR, 1H-NMR, 13C-NMR, HRMS, HPLC |

| Industrial Techniques | Automated reactors, continuous flow, in situ bromine generation |

Research Findings and Notes

- The regioselective bromination at position 8 is critical and achieved under mild conditions to prevent polysubstitution.

- The presence of chlorine at position 6 is typically introduced early in the synthetic route to direct the bromination and maintain selectivity.

- Microwave-assisted synthesis has been explored for related chromene derivatives to reduce reaction time significantly, though specific data for this compound is limited.

- The compound serves as a versatile intermediate in synthesizing derivatives with potential biological activity, emphasizing the importance of high purity and controlled preparation methods.

Q & A

Q. What are the common synthetic routes for ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step functionalization of chromene scaffolds. For bromo and chloro substitutions, electrophilic aromatic substitution (EAS) or directed ortho-metalation strategies are employed. Key reagents include brominating agents (e.g., NBS) and chlorinating agents (e.g., SOCl₂). A critical step is esterification using ethyl chloroformate under basic conditions (e.g., pyridine or triethylamine).

- Optimizing Yield : Temperature control (<0°C for halogenation steps) minimizes side reactions like over-halogenation .

- Purity Challenges : Column chromatography (silica gel, hexane/ethyl acetate gradients) resolves byproducts such as dihalogenated isomers. Purity >97% is achievable via recrystallization in ethanol .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- NMR : H and C NMR identify substituent positions (e.g., deshielded protons near electron-withdrawing groups). Coupling constants in H NMR distinguish chromene ring conformations .

- FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~750 cm⁻¹ (C-Br/C-Cl) confirm functional groups .

- X-ray Crystallography : Resolves stereochemistry and crystal packing. Monoclinic systems (e.g., space group P21/n) with β angles ~92° are common for halogenated chromenes .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected coupling constants in NMR) be resolved during structural elucidation?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., rotational barriers in esters) or solvent-induced shifts. Strategies include:

- Variable Temperature NMR : Identifies conformational equilibria. For example, broadening of signals at low temperatures suggests hindered rotation .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict coupling constants and compare with experimental data. Discrepancies >0.5 ppm indicate misassigned substituents .

- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon relationships to resolve overlapping signals .

Q. What strategies are effective in optimizing reaction conditions for regioselective halogenation?

Methodological Answer: Regioselectivity is influenced by directing groups and steric effects. For 8-bromo-6-chloro substitution:

- Directing Groups : Electron-donating groups (e.g., methoxy) at position 3 enhance bromination at position 8 via resonance stabilization of the intermediate σ-complex .

- Steric Control : Bulky substituents (e.g., tert-butyl) at position 2 favor chlorination at position 6 by blocking alternative sites .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving selectivity by 15–20% compared to non-polar solvents .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations :

- Fukui Indices : Identify electrophilic sites (e.g., C-3 ester carbonyl) prone to nucleophilic attack. High values correlate with reactivity .

- Transition State Analysis : Models SN2 pathways at C-Br/C-Cl positions. Activation energies (ΔG‡) <25 kcal/mol indicate feasible reactions at room temperature .

- MD Simulations : Predict solvent effects on reaction kinetics. For example, water accelerates hydrolysis of the ester group by stabilizing intermediates .

Q. What safety protocols are critical when handling this compound, given its halogenated structure?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for aerosol prevention .

- Storage : Store at 0–6°C in amber glass to prevent photodegradation. Moisture-sensitive samples require desiccants .

- Waste Disposal : Halogenated waste must be neutralized with 10% NaOH before disposal to minimize environmental toxicity .

Q. How can researchers address discrepancies in bioactivity data across studies (e.g., varying IC₅₀ values)?

Methodological Answer:

- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize results .

- Purity Verification : HPLC-MS (≥95% purity) ensures activity is not skewed by impurities .

- Statistical Analysis : Apply ANOVA to compare datasets; p-values <0.05 indicate significant methodological differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.